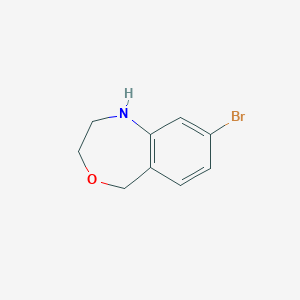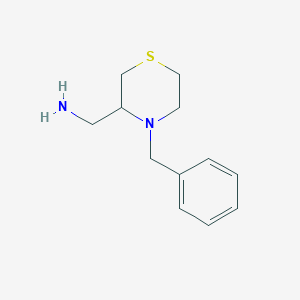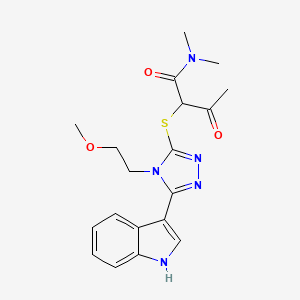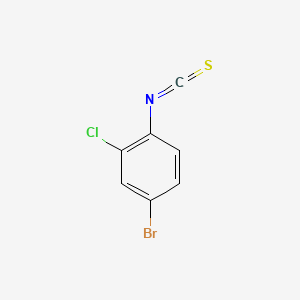![molecular formula C21H18FN3O3S2 B2507843 N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923192-63-6](/img/structure/B2507843.png)
N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a structurally complex molecule that may be related to various sulfonamide derivatives which have been studied for their biological activities. Sulfonamides are known to serve as carbonic anhydrase inhibitors, as seen in the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with mammalian carbonic anhydrase isozymes, which suggests potential for similar compounds to act in a selective inhibitory capacity . Additionally, sulfonamides have been explored for their chemoselectivity in N-acylation reactions, indicating the versatility of these compounds in synthetic chemistry .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of chemoselective N-acylation reagents, as demonstrated by the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides . Moreover, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles shows the potential for creating a variety of sulfonamide-based compounds with anti-inflammatory properties . These methods could be relevant for the synthesis of the compound , although the specific synthesis details for N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide are not provided in the data.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was elucidated using IR, 1H and 13C NMR, Mass spectra, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to analyze the molecular structure of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene demonstrates the potential for sulfonamide compounds to form complexes and undergo proton transfer reactions . Additionally, the search for novel nitric oxide donor anti-inflammatory agents among sulfonamide derivatives indicates that these compounds can be modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of a methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole significantly affects the COX-2 inhibitory activity, demonstrating the importance of the sulfonamide moiety in the biological activity of these compounds . The specific physical and chemical properties of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide would need to be determined experimentally, but it is likely that the sulfonamide group plays a key role in its activity.
Scientific Research Applications
Catalytic Behavior in Synthesis
A study by Carrión et al. (2007) discusses the synthesis of bis(pyrazol-1-yl)methane ligands and their ruthenium derivatives, highlighting the potential for these compounds in catalysis, particularly in the transfer hydrogenation of ketones. The research demonstrates the influence of substituents on catalytic activity, offering insights into how structural analogs to the compound might be applied in catalytic processes within organic synthesis (Carrión et al., 2007).
Molecular Structure and Analysis
Gowda et al. (2007) conducted a structural study on N-(4-Fluorophenyl)methanesulfonamide, closely related to the compound of interest. This work detailed the crystal structure, highlighting geometric parameters and the potential for biological activity based on molecular orientation. Such structural analyses can be critical for understanding the physical and chemical properties of novel compounds (Gowda, Foro, & Fuess, 2007).
Inhibition and Biological Activity
Singh et al. (2004) explored the impact of the methanesulfonamide group on COX-2 inhibitory activity, demonstrating how specific structural modifications can lead to significant biological activities. Although the focus was on COX-2 inhibition, this indicates the broader potential for compounds with methanesulfonamide moieties in medicinal chemistry and biochemical research (Singh et al., 2004).
Applications in Material Science
Zhang et al. (2017) investigated molecules with "isolated" phenyl rings for their photophysical properties, leading to emissions in the visible light spectrum. This research implies that compounds with complex aromatic systems, similar to the one , might have applications in the development of new materials for optoelectronics or as fluorescent markers (Zhang et al., 2017).
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-6-3-2-5-16(17)18-13-19(14-8-10-15(22)11-9-14)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTANQWCBYVKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)




![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)